Synthesis and Characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Technical Guide
Synthesis and Characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key intermediate in various pharmaceutical and chemical research applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for laboratory use.
Introduction
Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, with the CAS Number 180081-10-1, is a carbamate derivative containing a primary aromatic amine. Its molecular formula is C₁₅H₂₄N₂O₂, and it has a molecular weight of 264.37 g/mol . The tert-butoxycarbonyl (Boc) protecting group on the primary aliphatic amine allows for selective reactions at the aromatic amine site, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Synthesis
The synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is typically achieved through the Boc protection of the primary aliphatic amine of 2-(4-aminophenyl)-2-methylpropan-1-amine. This reaction selectively protects the more nucleophilic aliphatic amine over the less reactive aromatic amine.
Synthetic Pathway
The logical workflow for the synthesis is outlined below. The process begins with the preparation of the precursor, 2-(4-aminophenyl)-2-methylpropan-1-amine, followed by its selective Boc protection.
Caption: Synthetic pathway for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate.
Experimental Protocol: Boc Protection of 2-(4-aminophenyl)-2-methylpropan-1-amine
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2-(4-aminophenyl)-2-methylpropan-1-amine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexane for chromatography elution
Procedure:
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Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in dichloromethane.
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Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
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Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate as a solid.
Characterization
The structure and purity of the synthesized Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate should be confirmed by various analytical techniques.
Analytical Data
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O₂ |
| Molecular Weight | 264.37 g/mol |
| CAS Number | 180081-10-1 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥97% (by HPLC) |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons: Signals in the range of δ 6.5-7.5 ppm, showing the characteristic splitting pattern of a 1,4-disubstituted benzene ring.
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-NH₂ (aromatic amine): A broad singlet, the chemical shift of which is solvent-dependent.
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-NH- (carbamate): A broad singlet or triplet, typically in the range of δ 4.5-5.5 ppm.
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-CH₂- (propyl chain): A doublet or multiplet adjacent to the carbamate nitrogen.
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-C(CH₃)₂- (gem-dimethyl): A singlet corresponding to the two methyl groups.
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-C(CH₃)₃ (tert-butyl): A sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic carbons: Signals in the range of δ 115-150 ppm.
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C=O (carbamate): A signal around δ 155-156 ppm.
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-C(CH₃)₃ (tert-butyl quaternary carbon): A signal around δ 80 ppm.
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Aliphatic carbons: Signals for the propyl chain and methyl groups in the upfield region of the spectrum.
IR (Infrared) Spectroscopy:
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N-H stretch (aromatic amine): Two bands in the region of 3300-3500 cm⁻¹.
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N-H stretch (carbamate): A single band around 3300-3400 cm⁻¹.
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C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
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C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.
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N-H bend (amine and carbamate): Bands in the region of 1500-1650 cm⁻¹.
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C-O stretch (carbamate): Bands in the region of 1160-1250 cm⁻¹.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): A peak at m/z = 264.
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Fragmentation: Loss of the tert-butyl group ([M-57]⁺) is a characteristic fragmentation pattern for Boc-protected compounds.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and characterization of the target compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Logical relationships in the characterization process.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. The provided protocols and expected analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. Adherence to standard laboratory safety practices is essential when performing these procedures. Further optimization of the reaction and purification conditions may be necessary to achieve desired yields and purity levels.





